CDK4 Inhibitory Potency: 7-Hydroxy Analog vs. Reference Diarylureas – Class-Level SAR Context
The closest structurally characterized analog, 1-(7-hydroxy-naphthalen-1-yl)-3-pyridin-2-yl-urea (CHEMBL140624, compound 14), inhibits CDK4 with an IC₅₀ of 7,600 nM in an in vitro kinase assay using purified CDK4/cyclin D1 and 50 μM ATP [1]. This represents the weakest CDK4 activity among the N-aryl-N′-pyridin-2-ylurea series: the 9-oxo-fluoren-4-yl analog (compound 15) yields IC₅₀ = 100 nM, while the pyrroloisoindol-9-yl analog (26a) achieves IC₅₀ = 42 nM [1]. The 7-hydroxy substituent is the key structural determinant: when the 7-hydroxynaphthyl group is retained and the pyridinyl is replaced with thiazolyl (compound 1d), IC₅₀ further weakens to 23,000 nM [1]. 1-Naphthalen-1-yl-3-pyridin-2-ylurea lacks the 7-hydroxy group altogether, positioning it as an unsubstituted naphthyl baseline within this SAR series. The absence of published CDK4 data for this exact compound creates a defined opportunity for procurement-driven comparative profiling against the 7-hydroxy analog (IC₅₀ = 7,600 nM) and the more potent lead compounds.
| Evidence Dimension | CDK4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No published CDK4 IC₅₀ data available for 1-naphthalen-1-yl-3-pyridin-2-ylurea (explicit data gap) |
| Comparator Or Baseline | 1-(7-Hydroxy-naphthalen-1-yl)-3-pyridin-2-yl-urea (compound 14): IC₅₀ = 7,600 nM; N-(9-oxo-9H-fluoren-4-yl)-N′-pyridin-2-ylurea (15): IC₅₀ = 100 nM; N-(5-oxo-pyrroloisoindol-9-yl)-N′-pyridin-2-ylurea (26a): IC₅₀ = 42 nM |
| Quantified Difference | The 7-hydroxy analog is 76-fold less potent than compound 15 and 181-fold less potent than 26a. The potency of the target compound (without 7-OH) is uncharacterized. |
| Conditions | In vitro CDK4/cyclin D1 kinase assay; 50 μM ATP; 30°C; 45 min incubation; synthetic peptide substrate [1] |
Why This Matters
The 76- to 181-fold potency range driven purely by aryl substitution demonstrates that the naphthyl core is a tunable scaffold; procuring the unsubstituted naphthyl baseline compound enables systematic SAR expansion and selectivity profiling that cannot be achieved using the 7-hydroxy analog alone.
- [1] Honma T, Hayashi K, Aoyama T, et al. Structure-based generation of a new class of potent Cdk4 inhibitors: new de novo design strategy and library design. J Med Chem. 2001;44(26):4615-4627. doi:10.1021/jm0103256. View Source
